molecular formula C9H6ClN B135129 8-Chloroisoquinoline CAS No. 34784-07-1

8-Chloroisoquinoline

Cat. No. B135129
M. Wt: 163.6 g/mol
InChI Key: OXAMVYYZTULFIB-UHFFFAOYSA-N
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Patent
US07842703B2

Procedure details

To a solution of 8-aminoisoquinoline (J. Med. Chem., 2005, 48, 744-52) (1 mmol) in concentrated hydrochloric acid was added a solution of sodium nitrite (1.2 mmol) in water. The diazotization was carried out at 0° C. The cold diazonium salt solution was added to a solution of cuprous chloride in concentrated hydrochloric acid at 0° C. The cold solution was warmed to room temperature and stirred at room temperature for 3 hours. After 3 hours, the solution was heated at 60° C. for 30 min. Reaction mixture was basified and extracted with diethyl ether. Ether was washed with cold concentrated sulfuric acid, brine. Ether was dried over anhydrous sodium sulfate and evaporated under vacuum. Crude residue was column purified to afford a pale yellow liquid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2.N([O-])=O.[Na+].[ClH:16]>O>[Cl:16][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
NC=1C=CC=C2C=CN=CC12
Name
Quantity
1.2 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 0° C
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 60° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
Ether was washed with cold concentrated sulfuric acid, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Ether was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow liquid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC=1C=CC=C2C=CN=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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